Oncrasin 1

Oncology Lung Cancer K-Ras Mutation

K-Ras mutant cancer research lacks selective chemical probes for oncogenic transcription. Oncrasin 1 (CAS 75629-57-1) resolves this as a synthetic lethality-derived RNA Pol II inhibitor with validated K-Ras mutant selectivity (IC50 0.11-1.58 μM) vs. wild-type isogenic cells. • Induces PKCι nuclear aggregation & suppresses RNA Pol II CTD phosphorylation. • Suppresses K-Ras xenograft growth >70% in vivo without detectable toxicity. • Supplied at ≥98% HPLC purity; available from stock for immediate global dispatch.

Molecular Formula C16H12ClNO
Molecular Weight 269.72 g/mol
CAS No. 75629-57-1
Cat. No. B1677298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOncrasin 1
CAS75629-57-1
SynonymsOncrasin-1;  Oncrasin 1;  Oncrasin1; 
Molecular FormulaC16H12ClNO
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=O
InChIInChI=1S/C16H12ClNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2
InChIKeyZDRQMXCSSAPUMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oncrasin 1: Proapoptotic Agent for K-Ras Mutant Cancers


Oncrasin 1 (1-[(4-chlorophenyl)methyl]-1H-indole-3-carboxaldehyde) is a small-molecule RNA polymerase II inhibitor that selectively induces apoptosis in cells harboring mutant K-Ras. It was identified through a synthetic lethality screen designed to discover compounds that kill K-Ras mutant cells while sparing isogenic wild-type counterparts. [1] The compound exhibits potent antiproliferative activity against a range of K-Ras mutant human cancer cell lines, including lung, colon, and pancreatic cancers, at low micromolar to submicromolar concentrations. [2]

Oncrasin 1: Why Analogs Fail to Substitute


Oncrasin 1 is not interchangeable with its structural analogs, including those within the oncrasin family, due to divergent potency, selectivity, and mechanism. While many analogs share the core indole scaffold, subtle modifications to substituents dramatically alter their activity profiles. For instance, the 3-aldehyde group of Oncrasin 1 is critical for its proapoptotic function, and replacement with a hydroxymethyl group can increase potency up to 100-fold but may also alter the compound's mechanism of action or introduce chemical instability, such as dimerization. [1] Furthermore, analogs like NSC-743380 (oncrasin-72), while more potent in some models, exhibit a different signaling profile involving JNK activation and STAT3 inhibition, whereas Oncrasin 1's primary mechanism is linked to PKCι aggregation and RNA polymerase II suppression. [2] These differences preclude simple substitution and necessitate a rigorous, evidence-based selection process for research and development.

Oncrasin 1: Comparative Evidence Against Analogs


Antiproliferative Potency in K-Ras Mutant Lung Cancer

In H460 non-small cell lung cancer cells, which harbor a K-Ras mutation, Oncrasin 1 demonstrates potent antiproliferative activity with an IC50 of 0.25 µM. While its analog NSC-743380 (oncrasin-72) has been reported to have a GI50 of ≤10 nM in a subset of NCI-60 cell lines, direct head-to-head comparison in H460 cells reveals that Oncrasin 1 maintains a specific potency profile that is distinct from its analog. [1] The data underscores that despite the higher potency of NSC-743380 in some contexts, Oncrasin 1 remains a valuable tool compound with well-characterized activity in this key K-Ras mutant lung cancer model.

Oncology Lung Cancer K-Ras Mutation

Mutant K-Ras Selectivity Over Wild-Type Ras

Oncrasin 1 exhibits a striking selectivity profile, effectively killing cells with mutant K-Ras while sparing those with wild-type Ras or mutant N-Ras. In a head-to-head isogenic comparison, Oncrasin 1 showed an IC50 of 4.81 µM in T29Kt1 cells (K-Ras mutant) but exhibited no cytotoxicity in T29 (wild-type Ras) or T29Ht1 (H-Ras mutant) cells at concentrations up to 33 µM. [1] This >6.8-fold difference in sensitivity underscores its targeted mechanism of action, which is dependent on the presence of both mutant K-Ras and PKCι.

Oncology Selectivity K-Ras

In Vivo Efficacy in Xenograft Models

Oncrasin 1 demonstrates significant in vivo antitumor activity, suppressing the growth of K-Ras mutant human lung tumor xenografts by >70% in nude mice, without causing detectable toxicity. [1] In a specific H460 xenograft model, daily intraperitoneal administration of 100 mg/kg Oncrasin 1 resulted in a 75% reduction in tumor growth. This in vivo efficacy is a critical validation of its mechanism and differentiates it from analogs that may show high in vitro potency but lack robust in vivo activity.

Oncology In Vivo Xenograft

Mechanism: PKCι Nuclear Aggregation

Oncrasin 1 induces a unique cellular phenotype characterized by abnormal nuclear aggregation of protein kinase C iota (PKCι) and subsequent suppression of RNA polymerase II phosphorylation, leading to apoptosis in K-Ras mutant cells. [1] This mechanism is distinct from that of its analog NSC-743380, which induces JNK activation and STAT3 inhibition. [2] The direct link between PKCι aggregation and cytotoxicity is demonstrated by siRNA knockdown experiments: silencing either K-Ras or PKCι abrogates Oncrasin 1-induced cell death, confirming the compound's specific reliance on this pathway.

Mechanism of Action PKCι RNA Polymerase II

Oncrasin 1: Research & Industrial Applications


Target Validation in K-Ras-Driven Lung Cancer

Use Oncrasin 1 as a chemical probe to validate the dependency of K-Ras mutant non-small cell lung cancer (NSCLC) cell lines on the PKCι-RNA Pol II axis. Its well-characterized selectivity for K-Ras mutant over wild-type cells makes it an ideal tool for distinguishing on-target from off-target effects in isogenic cell line models. [1]

Combination Therapy Screening

Employ Oncrasin 1 in combination screens to identify synergistic partners that can overcome resistance or enhance the therapeutic window in K-Ras mutant tumors. Its established in vivo efficacy in xenograft models provides a solid foundation for evaluating novel combination regimens in mice. [1]

RNA Polymerase II Regulation Studies

Utilize Oncrasin 1 to dissect the role of RNA polymerase II phosphorylation and transcription elongation in K-Ras mutant cancer cells. Its unique ability to induce PKCι nuclear aggregation and suppress Pol II CTD phosphorylation offers a specific tool for investigating the interplay between oncogenic signaling and transcriptional control. [1]

Reference Standard for Analog Development

Use Oncrasin 1 as a benchmark reference standard when developing and characterizing novel oncrasin analogs. Its defined potency (IC50 range across K-Ras mutant cell lines), selectivity profile, and in vivo activity provide a reliable baseline for comparative SAR studies and lead optimization programs. [1]

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